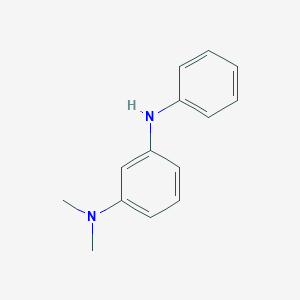

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

Descripción

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine (C14H17N3) is a substituted aromatic diamine featuring a dimethylamino group at the N1 position and a phenyl group at the N3 position of the benzene-1,3-diamine backbone. This compound is characterized by its distinct spectroscopic and physicochemical properties, including a molecular mass of 212.1313 (calculated) and 211.1219 (observed) . Its gas chromatography (GC) retention time (RT) is 8.32 minutes, which is shorter than analogs with bulkier substituents, indicating moderate polarity .

Propiedades

Fórmula molecular |

C14H16N2 |

|---|---|

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine |

InChI |

InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3 |

Clave InChI |

KRKCQGKWPXGWLP-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N1,N1-dimetil-N3-fenilbenceno-1,3-diamina generalmente implica la reacción de N1,N1-dimetil-1,3-diaminopropano con un agente fenilante en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador, como paladio sobre carbono, y requiere un solvente como el tolueno. La temperatura de reacción se mantiene alrededor de 80-100 °C, y el tiempo de reacción varía según el rendimiento y la pureza deseados .

Métodos de producción industrial

La producción industrial de N1,N1-dimetil-N3-fenilbenceno-1,3-diamina implica un proceso de flujo continuo donde los reactivos se alimentan a un reactor equipado con un catalizador de lecho fijo. Las condiciones de reacción se optimizan para lograr altas tasas de conversión y selectividad. El producto luego se purifica mediante técnicas de destilación o cristalización para obtener la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

N1,N1-dimetil-N3-fenilbenceno-1,3-diamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar quinonas correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir aminas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Agentes halogenantes como el bromo en presencia de un catalizador.

Principales productos formados

Oxidación: Quinonas.

Reducción: Aminas.

Sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

N1,N1-dimetil-N3-fenilbenceno-1,3-diamina tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Employed in the study of enzyme inhibition and protein interactions.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la investigación del cáncer.

Industria: Utilizado en la producción de tintes, pigmentos y polímeros.

Mecanismo De Acción

El mecanismo de acción de N1,N1-dimetil-N3-fenilbenceno-1,3-diamina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, evitando así la unión del sustrato y la actividad catalítica subsiguiente. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .

Comparación Con Compuestos Similares

Structural and Analytical Comparisons

The table below compares N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine with similar compounds, highlighting molecular weights, substituents, and analytical

Key Observations:

- Methyl vs. Ethyl Substitution: Replacing dimethylamino (N(CH3)2) with diethylamino (N(C2H5)2) groups, as in N1,N1-diethylbenzene-1,3-diamine, reduces polarity and increases hydrophobicity, which may affect solubility and biological activity .

- Chlorophenyl Substitution : The addition of a 4-chlorophenyl group (N1-(4-Chlorophenyl)-N3,N3-dimethyl variant) increases molecular mass by ~34 Da and extends GC RT to 10.21 minutes, reflecting enhanced lipophilicity .

Stability and Reactivity

- Chemical Stability: Accelerated stability testing of dimethylamino-containing compounds (e.g., compound 38 in ) demonstrates resistance to hydrolysis and oxidation, likely due to the electron-donating nature of methyl groups .

- Reactivity in Amidation : N1,N1-dimethylpropane-1,3-diamine is frequently used in amidation reactions to improve solubility and binding affinity, as seen in kynurenic acid analogs and acridine derivatives .

Actividad Biológica

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine, also known as N,N-dimethyl-1,3-phenylenediamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine has the following molecular formula:

- Chemical Formula : C9H12N2

- Molecular Weight : 148.20 g/mol

The compound features a benzene ring substituted with two amino groups and two methyl groups. This structure contributes to its reactivity and biological interactions.

Research indicates that N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carboxylesterases, which are crucial in drug metabolism and detoxification processes .

- Antioxidant Activity : The presence of amino groups in the structure suggests that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine. A notable study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.4 | Induction of apoptosis |

| MCF-7 (breast) | 12.8 | Cell cycle arrest and apoptosis |

| A549 (lung) | 18.6 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Inhibition of Carboxylesterases

A study focused on the inhibition of human intestinal carboxylesterase (hiCE) by N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine showed promising results. The compound was found to selectively inhibit hiCE with a Ki value indicating high potency compared to other enzymes like hCE1 and cholinesterases .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging methods. Results demonstrated that N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.